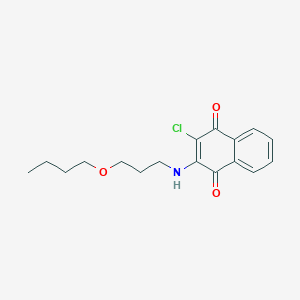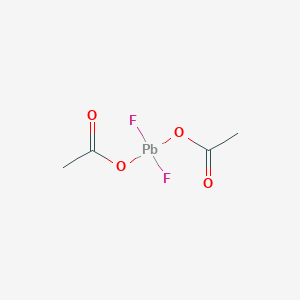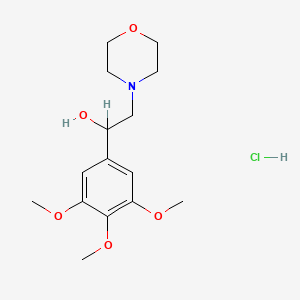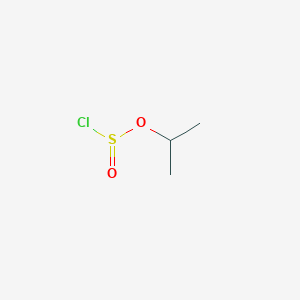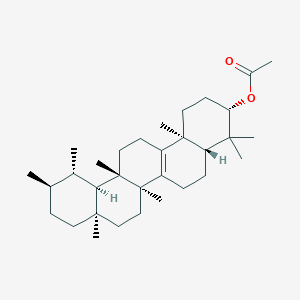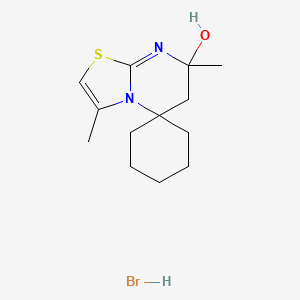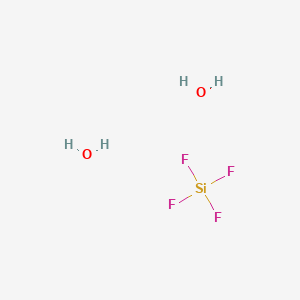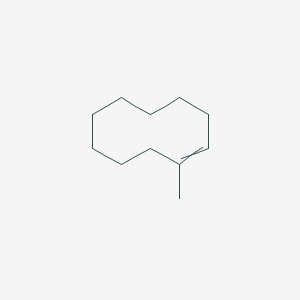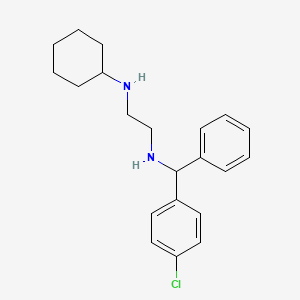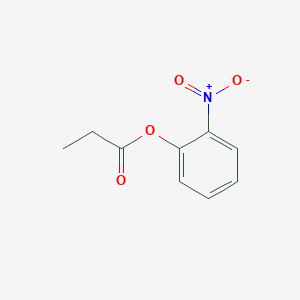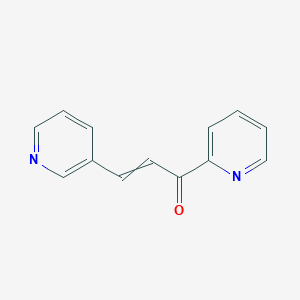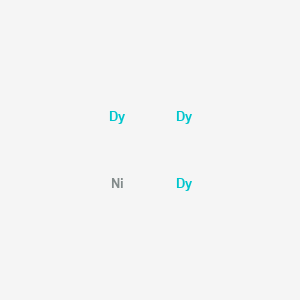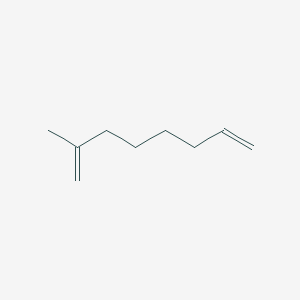
2-Methyl-1,7-octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,7-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-octadiene can be synthesized through various methods, including the catalytic dimerization of isoprene. This process involves the use of catalysts such as nickel or palladium complexes under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These systems may include metallocene catalysts, which are known for their efficiency in polymerization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,7-octadiene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; room temperature to elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; room temperature to elevated temperatures.
Substitution: Chlorine, bromine; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .
Molecular Targets and Pathways: The primary molecular targets of this compound are the double bonds, which participate in various chemical transformations. The pathways involved include oxidation, reduction, and substitution reactions, each leading to different products depending on the reagents and conditions used .
Comparación Con Compuestos Similares
1,7-Octadiene: Similar in structure but lacks the methyl group at the second position.
2-Methyl-6-methylene-1,7-octadiene: An isomer with a different arrangement of double bonds.
Myrcene: Another diene with a similar structure but different applications.
Uniqueness: 2-Methyl-1,7-octadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
13151-07-0 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
2-methylocta-1,7-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4H,1-2,5-8H2,3H3 |
Clave InChI |
GRMXFZGBPICEAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


